1-(2-(Dimethylamino)ethyl)azetidin-3-ol
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Overview
Description
1-(2-(Dimethylamino)ethyl)azetidin-3-ol is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a dimethylaminoethyl group attached to the nitrogen atom . This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
The synthesis of 1-(2-(Dimethylamino)ethyl)azetidin-3-ol involves several steps, typically starting with the preparation of the azetidine ring. One common method involves the reaction of an appropriate amine with a suitable electrophile to form the azetidine ring . The dimethylaminoethyl group can then be introduced through nucleophilic substitution reactions. Industrial production methods often involve bulk custom synthesis and sourcing of raw materials .
Chemical Reactions Analysis
1-(2-(Dimethylamino)ethyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
1-(2-(Dimethylamino)ethyl)azetidin-3-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)ethyl)azetidin-3-ol involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with various receptors or enzymes, potentially modulating their activity. The azetidine ring may also play a role in its biological effects by providing a rigid framework that can interact with target molecules .
Comparison with Similar Compounds
1-(2-(Dimethylamino)ethyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative used in the synthesis of peptides and other biologically active compounds.
1-(2-Hydroxyethyl)azetidine: Similar in structure but with a hydroxyethyl group instead of a dimethylaminoethyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C7H16N2O |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]azetidin-3-ol |
InChI |
InChI=1S/C7H16N2O/c1-8(2)3-4-9-5-7(10)6-9/h7,10H,3-6H2,1-2H3 |
InChI Key |
CRSMSQFFYOBEJV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CC(C1)O |
Origin of Product |
United States |
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